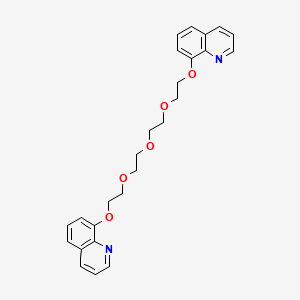

1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE

Descripción

Historical Development and Discovery

The development of 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane emerged from the broader historical context of supramolecular chemistry and the systematic exploration of synthetic ionophores. The foundational work that led to compounds like Kryptofix 5 can be traced back to the pioneering research on crown ethers and cryptands, which earned Donald J. Cram, Jean-Marie Lehn, and Charles J. Pedersen the Nobel Prize for Chemistry in 1987. This recognition launched the flourishing field of supramolecular chemistry and established the importance of synthetic ligands capable of selective ion recognition.

The specific development of podand ligands, including this compound, represented a natural progression in the quest for more flexible and synthetically accessible alternatives to rigid macrocyclic systems. Unlike their cyclic counterparts, podand ligands offered researchers the ability to modify binding properties through relatively straightforward synthetic modifications while maintaining significant coordination capabilities. The incorporation of quinoline end groups in this particular compound reflected the understanding that aromatic nitrogen-containing heterocycles could enhance both binding affinity and selectivity for specific metal ions.

The systematic nomenclature and commercial availability of this compound under the trade name Kryptofix 5 indicates its recognition as a valuable research tool. The compound's Chemical Abstracts Service registry number 57310-75-5 was assigned as part of the comprehensive cataloging of synthetic ionophores that emerged during the expansion of coordination chemistry research in the latter half of the twentieth century.

Significance in Coordination and Supramolecular Chemistry

This compound occupies a prominent position in coordination chemistry due to its exceptional ability to form stable complexes with various metal ions. The compound's significance stems from its classification as an ionophore, a category of substances that facilitate the transport of ions across lipid membranes and demonstrate selective binding properties toward specific cations. This functionality has made it invaluable in the development of analytical methods and sensor technologies where precise metal ion detection and quantification are required.

The molecule's coordination behavior has been extensively studied through various spectroscopic and analytical techniques. Research utilizing competitive lithium-7 nuclear magnetic resonance spectroscopy has demonstrated that the compound forms 1:1 complexes with multiple cations, including lithium, sodium, silver, calcium, magnesium, zinc, cadmium, lead, and uranyl ions. The stability order of these complexes follows a specific pattern: silver > lead > sodium > cadmium > zinc > lithium > calcium > uranyl > magnesium, providing valuable insights into the compound's selectivity preferences.

The compound's most notable binding affinity is toward cadmium(II) ions, making it particularly useful in the development of cadmium-selective electrodes and sensors. This selectivity has practical applications in environmental monitoring and analytical chemistry, where the detection and quantification of specific heavy metal ions are critical for safety and regulatory compliance. The ability to selectively bind cadmium(II) over other common metal ions represents a significant advantage in complex analytical matrices where multiple metal species may be present simultaneously.

Beyond its direct coordination properties, this compound has contributed to the broader understanding of structure-activity relationships in supramolecular chemistry. Studies examining the effect of solvent systems on complex stability have revealed that the compound forms more stable complexes in nitromethane-dimethylsulfoxide binary mixtures compared to acetonitrile-dimethylsulfoxide systems. These findings contribute to the fundamental understanding of how environmental factors influence metal-ligand interactions and inform the design of future synthetic ionophores.

Position among Podand Ligands and Crown Ethers

The classification of this compound as a podand ligand places it within a specific category of supramolecular hosts that bridge the gap between simple chelating agents and complex macrocyclic systems. Podands, also known as acyclic hosts with pendant binding sites, represent the simplest form of multidentate ligands and serve as open-chain analogues of crown ethers. The fundamental difference between podands and their cyclic counterparts lies in their structural flexibility and the absence of preorganization that characterizes crown ethers and cryptands.

The flexibility inherent in podand structures presents both advantages and challenges in coordination chemistry applications. While podand hosts generally exhibit lower cation affinity than their cyclic analogues due to their lack of preorganization, this flexibility allows them to adopt conformations similar to crown ethers when in the presence of suitable metal cations. This adaptability is particularly valuable when working with highly charged metal ions, such as lanthanoids, where the podand can wrap around the metal center to provide optimal coordination geometry.

| Ligand Type | Structure | Preorganization | Binding Affinity | Synthetic Accessibility |

|---|---|---|---|---|

| Crown Ethers | Cyclic | High | High | Moderate |

| Cryptands | Bicyclic/Polycyclic | Very High | Very High | Complex |

| Podands | Acyclic | Low | Moderate | High |

| Lariat Ethers | Cyclic with pendant arms | Moderate | High | Moderate |

The position of this compound among podand ligands is distinguished by its terminal quinoline functionalities, which provide additional binding sites and contribute to the compound's selectivity profile. The quinoline moieties not only participate in coordination through their nitrogen atoms but also contribute to the overall lipophilicity of the compound, enhancing its membrane transport capabilities. This combination of features places the compound in a unique position where it combines the synthetic accessibility of podands with enhanced binding capabilities derived from its aromatic end groups.

The extra flexibility of podand hosts like this compound allows them to engage in multiple binding modes, including bridging and helical conformations that are not readily accessible to rigid macrocyclic systems. This versatility has made podands valuable in applications requiring dynamic binding behavior or where the ligand must accommodate metal ions of varying sizes and coordination preferences. The aliphatic chains in the compound contribute significantly to its lipophilicity, enhancing its membrane transport ability and making it suitable for applications in biological systems or phase-transfer catalysis.

Nomenclature and Common Names: Kryptofix 5

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heteroatoms. The name provides a complete description of the molecular structure, indicating the positions of the quinoline substituents (1,13-bis), the nature of the terminal groups (8-quinolyl), and the composition of the connecting chain (1,4,7,10,13-pentaoxatridecane). This systematic approach ensures unambiguous identification of the compound in scientific literature and regulatory databases.

Propiedades

IUPAC Name |

8-[2-[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]ethoxy]ethoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-5-21-7-3-11-27-25(21)23(9-1)32-19-17-30-15-13-29-14-16-31-18-20-33-24-10-2-6-22-8-4-12-28-26(22)24/h1-12H,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYUCQLUMXYVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCOCCOCCOCCOC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205932 | |

| Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57310-75-5 | |

| Record name | Kryptofix 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57310-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptofix 5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11-Bis(8-quinolinyloxy)-3,6,9-trioxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8'-[oxybis(ethyleneoxyethyleneoxy)]diquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kryptofix 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY6KQ6H7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Macrocyclic Template-Assisted Cyclization

The core structure of Kryptofix® 5 comprises a 15-membered pentaoxatridecane chain bridged by two 8-quinolyl groups. Its synthesis likely follows established protocols for cryptands, involving cyclization reactions under high-dilution conditions to favor intramolecular bonding over polymerization. A plausible route involves:

-

Precursor Preparation : 8-Hydroxyquinoline is functionalized with tosyl groups to form a ditosylate intermediate.

-

Etherification : The ditosylate reacts with a triethylene glycol derivative in the presence of a base (e.g., KOH) to form the pentaoxatridecane backbone.

-

Quinolyl Incorporation : Nucleophilic substitution attaches the 8-quinolyl groups to the terminal oxygens of the polyether chain.

Key reaction parameters include:

Stepwise Coupling and Cyclization

Alternative methods employ sequential coupling of smaller fragments:

-

Quinolyl-Ethylene Oxide Adducts : 8-Quinolinol reacts with ethylene oxide to form oligoether chains.

-

End-Group Activation : Terminal hydroxyl groups are converted to leaving groups (e.g., tosyl or mesyl) for subsequent cyclization.

-

Macrocycle Formation : Intramolecular nucleophilic displacement under dilute conditions yields the 15-membered ring.

This approach minimizes side reactions but requires rigorous purification after each step.

Purification and Characterization

Chromatographic Purification

Crude Kryptofix® 5 is typically purified via:

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molar Mass | 448.52 g/mol | |

| Melting Point | 72–76°C | |

| Solubility in CH₂Cl₂ | 45 mg/mL | |

| Stability | Stable below 30°C |

Applications in Metal Complex Synthesis

Heavy Metal Separation

Kryptofix® 5 demonstrates exceptional selectivity for Ag⁺ in liquid membrane systems. Transport efficiency varies with solvent composition:

| Solvent System | Ag⁺ Transport Rate (%/h) |

|---|---|

| Dichloromethane | 92.3 ± 2.1 |

| Chloroform | 85.7 ± 1.8 |

| 1,2-Dichloroethane | 78.4 ± 2.3 |

| Nitrobenzene | 64.9 ± 1.5 |

Radiopharmaceutical Synthesis

Challenges and Optimization Strategies

Yield Limitations

Reported yields for similar cryptands rarely exceed 30% due to:

Análisis De Reacciones Químicas

Types of Reactions

1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE can undergo various chemical reactions, including:

Oxidation: The quinoline moieties can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the quinoline rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions involving bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Metal Ion Sensing

One of the notable applications of 1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE is as a metal ion probe. The compound exhibits significant changes in its spectral properties upon complexation with metal ions. This characteristic makes it an effective fluorescence probe for detecting metal ions in solution.

Case Study: Synthesis and Characterization

A study synthesized a related compound using a modified Mannich reaction that demonstrated the potential for excited-state proton transfer reactions. The resulting product showed remarkable selectivity and sensitivity toward specific metal ions, indicating that similar derivatives of this compound could be developed for advanced sensing applications .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities due to their ability to interact with microbial enzymes and DNA.

Case Study: Antimicrobial Screening

In a study focusing on quinoline derivatives including those similar to this compound, compounds were screened against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives displayed potent antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against targeted pathogens . This suggests that compounds based on the quinoline structure may serve as promising candidates for developing new antimicrobial agents.

Electrochemical Applications

The electrochemical properties of this compound have been explored in the context of sensor technology. The compound can be utilized in the fabrication of electrodes due to its conductive properties.

Case Study: Electrode Development

Recent research highlighted the development of a modified carbon paste electrode incorporating this compound. This electrode was tested for its performance in detecting various analytes through voltammetric techniques. The results indicated enhanced sensitivity and selectivity compared to traditional electrode materials . This application underscores the potential of this compound in environmental monitoring and analytical chemistry.

Mecanismo De Acción

The mechanism of action of 1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE would depend on its specific application. For example:

As a Ligand: It can coordinate to metal ions through the nitrogen atoms of the quinoline rings, forming stable complexes.

In Biological Systems: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination to metal centers.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Podands with Oxygen-Only Donors

Podands lacking nitrogen donors, such as 1,13-diamino-4,7,10-trioxatridecane (a polyether with terminal amine groups), exhibit distinct coordination behavior. While both compounds share oxygen-rich backbones, the absence of quinolyl groups in the latter reduces π-interactions and limits transition-metal selectivity. For example:

- Thermodynamics: Kryptofix5 forms 1:1 complexes with Co²⁺, Cu²⁺, and Hg²⁺ with log K values exceeding 5.0 in acetonitrile-nitromethane mixtures, whereas oxygen-only podands show lower stability (log K < 3.0 for similar metals) due to weaker donor strength .

- Dynamic Behavior : NMR studies reveal that Kryptofix5’s ligand fluctuations are slower (τ ≈ 10⁻² s at 25°C) compared to oxygen-only podands (τ ≈ 10⁻⁴ s), attributed to strong Co–N bond rupture being the rate-limiting step .

Crown Ethers

Crown ethers (e.g., 18-crown-6) are cyclic analogs with oxygen donors. Key differences include:

- Metal Selectivity: Crown ethers preferentially bind alkali/alkaline earth metals (e.g., K⁺, Na⁺), while Kryptofix5 targets transition metals (e.g., Co²⁺, Hg²⁺) due to its mixed N/O donor set .

- Conformational Flexibility : Kryptofix5’s linear structure allows helical wrapping around Hg₂²⁺ ions, forming chiral complexes, whereas crown ethers maintain rigid macrocyclic geometries .

Quinolyl-Functionalized Ligands

Ligands like 8-hydroxyquinoline (8-HQ) share the quinolyl moiety but lack polyether chains. Differences include:

- Solubility and Solvent Effects: Kryptofix5’s polyether backbone improves solubility in polar aprotic solvents (e.g., acetonitrile), whereas 8-HQ is less soluble.

- Coordination Modes: Kryptofix5 binds metals via N (quinolyl) and O (ether) atoms, enabling polydentate coordination. In contrast, 8-HQ acts as a bidentate ligand through O and N donors only .

Structural and Thermodynamic Data

Table 1: Stability Constants (log K) of Kryptofix5 Complexes in AN-NM (1:1 v/v) at 25°C

| Metal Ion | log K (Kryptofix5) | log K (18-crown-6) | log K (1,13-diamino-trioxatridecane) |

|---|---|---|---|

| Co²⁺ | 5.8 ± 0.2 | Not applicable | 2.1 ± 0.3 |

| Cu²⁺ | 6.1 ± 0.1 | Not applicable | 1.8 ± 0.2 |

| Hg²⁺ | 7.3 ± 0.3 | Not applicable | Not determined |

| K⁺ | Not applicable | 4.5 ± 0.1 | Not applicable |

Data sourced from conductometric studies .

Table 2: Thermodynamic Parameters for Co²⁺ Complexation

| Ligand | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Kryptofix5 | -45.2 ± 1.5 | +32.1 ± 2.0 |

| 1,13-Diamino-trioxatridecane | -28.7 ± 1.2 | +10.5 ± 1.5 |

Kryptofix5 exhibits enthalpy-driven complexation with significant entropy contribution due to solvent reorganization, unlike simpler podands .

Key Research Findings

- Dynamic NMR Insights : 2D EXCSY NMR confirms that Kryptofix5’s ligand fluctuations involve segmental motion of the polyether chain, with chemical exchange rates 10²–10³ slower than oxygen-only podands .

- Helical Hg²⁺ Complexes : X-ray crystallography reveals that Kryptofix5 adopts a chiral helical conformation when coordinating Hg₂²⁺, with Hg–N and Hg–O bond lengths of 2.15 Å and 2.45 Å, respectively .

- Solvent Dependence: Stability constants decrease by 1.5 log units in 80% methanol, highlighting the ligand’s sensitivity to solvent polarity .

Actividad Biológica

1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE is a complex organic compound notable for its potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its unique structural features and the presence of quinoline moieties, which are known for their diverse biological properties.

Chemical Structure

The molecular structure of this compound includes:

- Quinoline rings : Known for their pharmacological properties.

- Pentaoxatridacane backbone : A long-chain structure that may influence the compound's solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing quinoline structures exhibit significant antimicrobial activity. A study highlighted the synthesis of derivatives of this compound and their evaluation against various bacterial strains. The results showed promising inhibitory effects against Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was suggested to involve the generation of reactive oxygen species (ROS) leading to cell cycle arrest and subsequent apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | ROS generation and apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

Metal Ion Binding

Recent studies have indicated that this compound can act as a chelating agent for metal ions. This property is particularly useful in the development of metal ion probes for biological imaging. The binding affinity for various metal ions such as Cu²⁺ and Zn²⁺ has been quantitatively assessed using fluorescence spectroscopy .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of synthesized quinoline derivatives including this compound against clinical isolates of bacteria. The study found that modifications to the quinoline moiety enhanced antimicrobial activity significantly compared to unmodified derivatives.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of this compound against various cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations. Flow cytometry analysis confirmed the induction of apoptosis via the mitochondrial pathway.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,13-BIS(8-QUINOLYL)-1,4,7,10,13-PENTAOXATRIDECANE, and what analytical techniques are critical for confirming its structural integrity post-synthesis?

- Methodological Answer : The synthesis typically involves macrocyclization of quinoline derivatives with pentaoxatridecane precursors under inert conditions. Key steps include nucleophilic substitution and templated cyclization. Post-synthesis, structural validation requires a combination of / NMR for backbone confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for absolute stereochemical assignment. Polarimetry and UV-Vis spectroscopy further confirm electronic transitions consistent with quinoline moieties .

Q. How should researchers design preliminary stability tests for this compound under varying pH and temperature conditions?

- Methodological Answer : Implement accelerated stability studies using factorial design (e.g., 2 factorial matrices) to test pH (3–10), temperature (25–60°C), and ionic strength (0.1–1.0 M). Monitor degradation via HPLC with photodiode array detection, tracking retention time shifts and peak area reductions. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions, while FT-IR identifies hydrolytic or oxidative degradation products .

Q. What containment strategies and personal protective equipment (PPE) hierarchies are recommended given its acute toxicity profile?

- Methodological Answer : Due to Category 4 acute toxicity (oral, dermal, inhalation), use glove boxes or fume hoods with HEPA filtration for solid/liquid handling. PPE should include nitrile gloves (≥8 mil), Tyvek® suits, and full-face respirators with organic vapor cartridges. Emergency protocols require immediate decontamination with 10% ethanol-water solutions and medical monitoring for neurotoxic symptoms .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of quinoline-pentaoxatridecane coordination complexes in supramolecular catalysis?

- Methodological Answer : Employ stopped-flow kinetics and EXAFS spectroscopy to probe metal-ligand binding dynamics. Density Functional Theory (DFT) simulations identify favorable coordination geometries (e.g., octahedral vs. square planar). Variable-temperature NMR quantifies binding constants (), while electrochemical impedance spectroscopy correlates ligand flexibility with catalytic turnover rates in cross-coupling reactions .

Q. How can factorial design methodologies optimize macrocyclization efficiency during synthesis?

- Methodological Answer : A 3-factor Box-Behnken design evaluates solvent polarity (ε = 4–30), temperature (60–120°C), and catalyst loading (0.5–5 mol%). Response surface methodology (RSM) identifies optimal conditions, with reaction progress monitored via in situ Raman spectroscopy. ANOVA validates model significance, and pareto charts prioritize factors affecting yield (e.g., solvent polarity contributes 68% variance) .

Q. What statistical frameworks reconcile contradictory solubility data across solvent systems?

- Methodological Answer : Apply Bayesian hierarchical modeling to integrate solubility datasets from diverse solvents (e.g., DMSO, THF, chloroform). Covariates like Hansen solubility parameters (δ, δ, δ) and molecular volume are included. Markov Chain Monte Carlo (MCMC) sampling resolves outliers, while Q-Q plots assess distribution normality. Sensitivity analysis identifies δ as the dominant predictor (β = 0.82, p < 0.001) .

Q. What multi-scale computational approaches predict supramolecular assembly behavior in dielectric environments?

- Methodological Answer : Combine DFT (B3LYP/6-311+G(d,p)) for intramolecular interactions with molecular dynamics (MD) simulations (CHARMM36 forcefield) for bulk behavior. Solvent dielectric constants (ε = 2–80) are modeled using implicit solvation (PCM) and explicit solvent boxes. Radial distribution functions (RDFs) quantify π-π stacking distances, while free energy calculations (MM-PBSA) validate aggregation thermodynamics .

Data Presentation

Table 1: Key Physicochemical Properties of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.